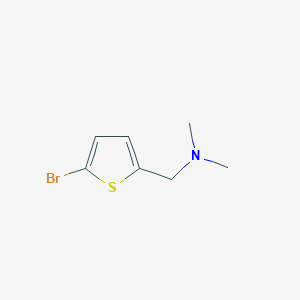
1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine
Overview
Description
“1-(5-Bromothiophen-2-yl)ethanamine” is a chemical compound with the CAS Number: 129605-38-5 . It has a molecular weight of 206.11 . The compound is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is available in a solid or liquid form .
Physical And Chemical Properties Analysis
The compound “1-(5-Bromothiophen-2-yl)ethanamine” has a molecular weight of 206.11 . It is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is available in a solid or liquid form .
Scientific Research Applications
Organic Photovoltaics
- Scientific Field : Material Science
- Application Summary : Donor molecules of the D-π-A-π-D type structure are often used for applications in organic photovoltaics . The compound 4,7-bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine, which is related to the compound you mentioned, has been studied for this purpose .
- Methods of Application : The compound was synthesized through bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid .
- Results : The study of the luminescent properties of the dye showed that it exhibits fluorescence in the near-infrared region of the spectrum, which makes it a promising compound for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .
Pharmaceutical Development
- Scientific Field : Pharmaceutical Development
- Application Summary : 2-(5-Bromothiophen-2-yl)acetonitrile, another related compound, has been investigated for its potential applications in the development of new pharmaceuticals.
- Methods of Application : The compound has been studied for its antimicrobial properties and anticancer properties.
- Results : Research indicates the compound exhibits activity against certain bacterial and fungal strains, suggesting its potential as an antimicrobial agent. It may also exhibit antiproliferative effects on some cancer cell lines.
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 2-(5-Bromothiophen-2-yl)acetonitrile can serve as a valuable building block in organic synthesis due to its unique functional groups.
- Methods of Application : Researchers have employed it in the synthesis of various heterocyclic compounds, including thiazoles and imidazoles.
- Results : The presence of the bromo group in 2-(5-Bromothiophen-2-yl)acetonitrile allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that can be used in the synthesis of various heterocyclic compounds .
- Methods of Application : The compound can be used as a starting material in various organic reactions, including coupling reactions, to synthesize more complex molecules .
- Results : The compound’s unique structure and functional groups make it a versatile tool in organic synthesis .
Material Science
- Scientific Field : Material Science
- Application Summary : 1-(5-Bromothiophen-2-yl)ethanamine is a compound that can be used in the development of new materials .
- Methods of Application : The compound can be used as a building block in the synthesis of polymers or other materials with unique properties .
- Results : The resulting materials could have potential applications in various fields, such as electronics, photonics, or energy storage .
Spectroscopic Studies
- Scientific Field : Physical Chemistry
- Application Summary : 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en–1-one, a related compound, has been studied using various spectroscopic techniques .
- Methods of Application : Techniques such as X-ray diffraction (XRD), Fourier transform infrared (FTIR), NMR and UV-vis spectroscopies have been used to investigate the structure of the compound .
- Results : The results of these studies can provide valuable information about the compound’s structure and properties .
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that can be used in the synthesis of various heterocyclic compounds .
- Methods of Application : The compound can be used as a starting material in various organic reactions, including coupling reactions, to synthesize more complex molecules .
- Results : The compound’s unique structure and functional groups make it a versatile tool in organic synthesis .
Material Science
- Scientific Field : Material Science
- Application Summary : 1-(5-Bromothiophen-2-yl)ethanamine is a compound that can be used in the development of new materials .
- Methods of Application : The compound can be used as a building block in the synthesis of polymers or other materials with unique properties .
- Results : The resulting materials could have potential applications in various fields, such as electronics, photonics, or energy storage .
Spectroscopic Studies
- Scientific Field : Physical Chemistry
- Application Summary : 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en–1-one, a related compound, has been studied using various spectroscopic techniques .
- Methods of Application : Techniques such as X-ray diffraction (XRD), Fourier transform infrared (FTIR), NMR and UV-vis spectroscopies have been used to investigate the structure of the compound .
- Results : The results of these studies can provide valuable information about the compound’s structure and properties .
Safety And Hazards
The compound “1-(5-Bromothiophen-2-yl)ethanamine” has several hazard statements including H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-9(2)5-6-3-4-7(8)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJBXUOWQPIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

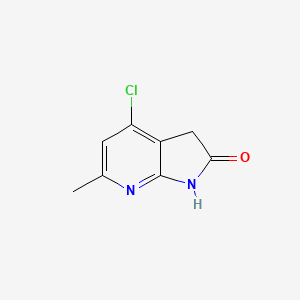
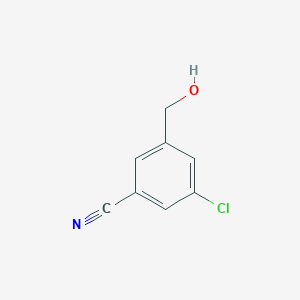
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
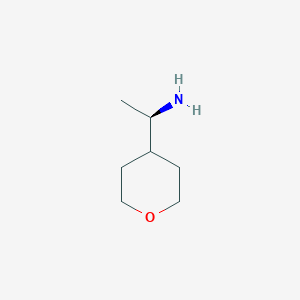
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
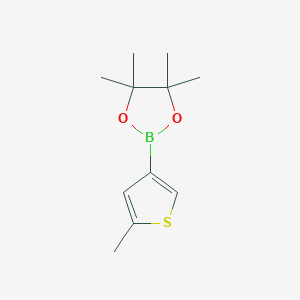
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)
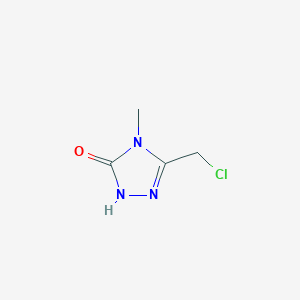
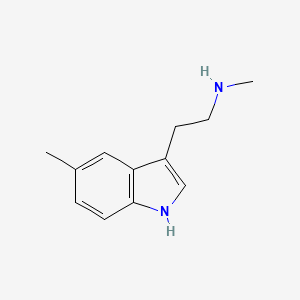
amine](/img/structure/B1457099.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)